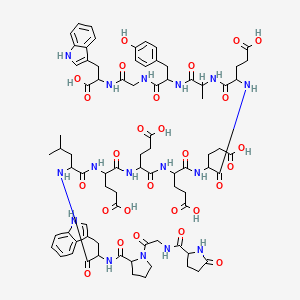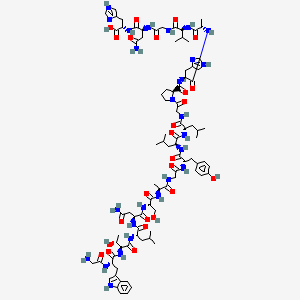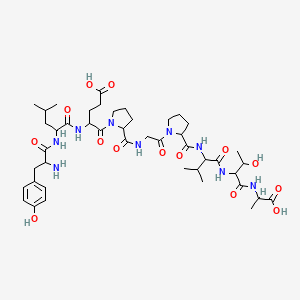
163560-19-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound with CAS number 163560-19-8 is known as the AMARA peptide . It is a fragment containing the minimal phosphorylation site for AMP-activated protein kinase (AMPK) and is a substrate for all AMPK subfamily kinases . The AMARA peptide is widely used to measure AMPK related kinase activity and can also be used for other kinase family members including SIK kinases .
Synthesis Analysis
The AMARA peptide is a synthetic peptide . It is soluble in dilute acid . The peptide is stored in a freeze-dried solid state . It is recommended to store it dessicated and frozen in the dark .Molecular Structure Analysis
The molecular structure of the AMARA peptide is H-Ala-Met-Ala-Arg-Ala-Ala-Ser-Ala-Ala-Ala-Leu-Ala-Arg-Arg-Arg-OH . The molecular formula is C62H115N27O17S .Chemical Reactions Analysis
The AMARA peptide contains a serine at position seven that is subject to phosphorylation by AMPK . This phosphorylation is a key part of the peptide’s role as a substrate for AMPK and its related kinase activity.Physical And Chemical Properties Analysis
The AMARA peptide has a molecular weight of 1542.8 . It is soluble in dilute acid . The peptide is typically stored as a freeze-dried solid .Scientific Research Applications
Importance of Statistical Methods in Research
Statistical methods play a crucial role in scientific research, enabling researchers to use statistical machinery effectively without in-depth knowledge of its workings. These methods are vital for data analysis and interpretation in various scientific fields, including the study of chemical compounds like 163560-19-8 (Kendall, 1937).
Advancements in Carbon Allotropes Research
Research in carbon allotropes, such as fullerenes, nanotubes, and graphene, has significant implications for the study and applications of various chemicals, potentially including 163560-19-8. These advancements highlight the material's unique scientific and technological importance (Hirsch, 2010).
Role of Reproducibility in Scientific Progress
Reproducibility is a foundational aspect of scientific research, ensuring the credibility of published literature and fostering discovery. This principle is essential in validating the findings related to compounds like 163560-19-8 (Munafo et al., 2017).
Big Data in Scientific Research
The application of big data in scientific research, such as in the discovery of the Higgs boson particle, underscores the importance of data-intensive research methods. This approach can be vital in the study of chemical compounds, offering deep insights into their properties and applications (Krishnan, 2020).
Data Sharing Practices Among Scientists
Data sharing is a critical part of the scientific method, allowing for verification of results and further research. Understanding current data sharing practices can inform the dissemination and utilization of research on substances like 163560-19-8 (Tenopir et al., 2011).
Information Processing in Biological Research
Advanced information processing and control systems are integral to biological research, including the study of chemical compounds. These systems enable precise experimental designs and complex data analysis, crucial for understanding the effects of chemicals like 163560-19-8 (McCann & Ray, 1966).
Mathematical Modeling in Research
Mathematical models, such as those used in studying COVID-19, illustrate the importance of data-driven approaches in scientific research. This methodology can be applied to the study of specific compounds, providing insights into their behavior and potential applications (Sokolov & Sokolova, 2020).
Open-Source Hardware in Scientific Research
Open-source hardware offers low-cost alternatives for data collection and analysis in scientific research. This approach can be beneficial in studies involving compounds like 163560-19-8, allowing for cost-effective and efficient data gathering (Fisher & Gould, 2012).
properties
CAS RN |
163560-19-8 |
|---|---|
Product Name |
163560-19-8 |
Molecular Formula |
C₆₂H₁₁₅N₂₇O₁₇S |
Molecular Weight |
1542.81 |
sequence |
One Letter Code: AMARAASAAALARRR |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










